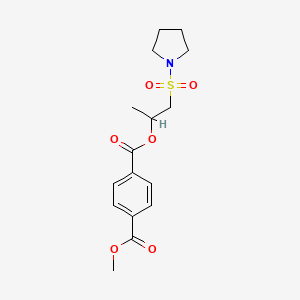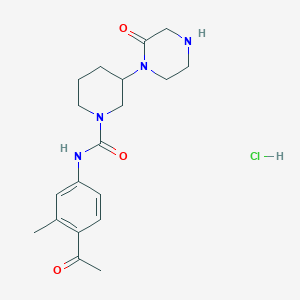
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate, also known as MS-275, is a synthetic benzamide derivative that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. MS-275 has been shown to inhibit the activity of HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, apoptosis, DNA repair, and immune response.
作用机制
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate exerts its anti-cancer effects by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes and pro-apoptotic genes. This compound has also been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90) and the androgen receptor, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. This compound has also been shown to modulate the immune response by increasing the production of cytokines and chemokines, and by enhancing the activity of natural killer cells and T cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has several advantages as a research tool, including its high potency and specificity for HDAC inhibition, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, this compound also has some limitations, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its relatively high cost.
未来方向
There are several potential future directions for the research and development of 1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate and other HDAC inhibitors. These include:
1. Combination therapy: this compound could be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance their efficacy and reduce toxicity.
2. New indications: this compound could be tested in other diseases, such as autoimmune disorders, cardiovascular diseases, or infectious diseases, where HDAC inhibition has been shown to have therapeutic potential.
3. Novel formulations: New formulations of this compound could be developed to improve its solubility, stability, and bioavailability, and to reduce its toxicity and off-target effects.
4. Biomarker discovery: Biomarkers could be identified to predict the response to this compound and to monitor its efficacy and toxicity in clinical trials.
Conclusion
This compound is a potent and selective HDAC inhibitor that has shown promising results in preclinical and clinical studies for the treatment of various cancers and other diseases. This compound exerts its anti-cancer effects by inhibiting HDAC activity and modulating the immune response, and has also been shown to have neuroprotective effects. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its therapeutic potential.
合成方法
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate can be synthesized using a multi-step process that involves the reaction of 4-bromobenzoic acid with 1-pyrrolidinepropan-2-amine to form 4-(1-pyrrolidin-1-ylsulfonylpropan-2-yl)benzoic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with 1-O-methyl-4-hydroxybenzene in the presence of a base to yield this compound.
科学研究应用
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has been tested in preclinical and clinical trials for the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer, with promising results.
属性
IUPAC Name |
1-O-methyl 4-O-(1-pyrrolidin-1-ylsulfonylpropan-2-yl) benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S/c1-12(11-24(20,21)17-9-3-4-10-17)23-16(19)14-7-5-13(6-8-14)15(18)22-2/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWYFDAHYYYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCC1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![2-[2-[cyano(phenyl)methyl]pyrrolidin-1-yl]-N-(2,3-dihydro-1H-indol-5-yl)-2-oxoacetamide](/img/structure/B7429620.png)
![1-[3-fluoro-4-[4-(1H-pyrrolo[2,3-b]pyridine-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7429623.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)

![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 1-methyl-6-oxopiperidine-3-carboxylate](/img/structure/B7429655.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)

![2-methyl-N-(1,2,5-thiadiazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7429714.png)
![5-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethylamino]pyrazine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7429722.png)
